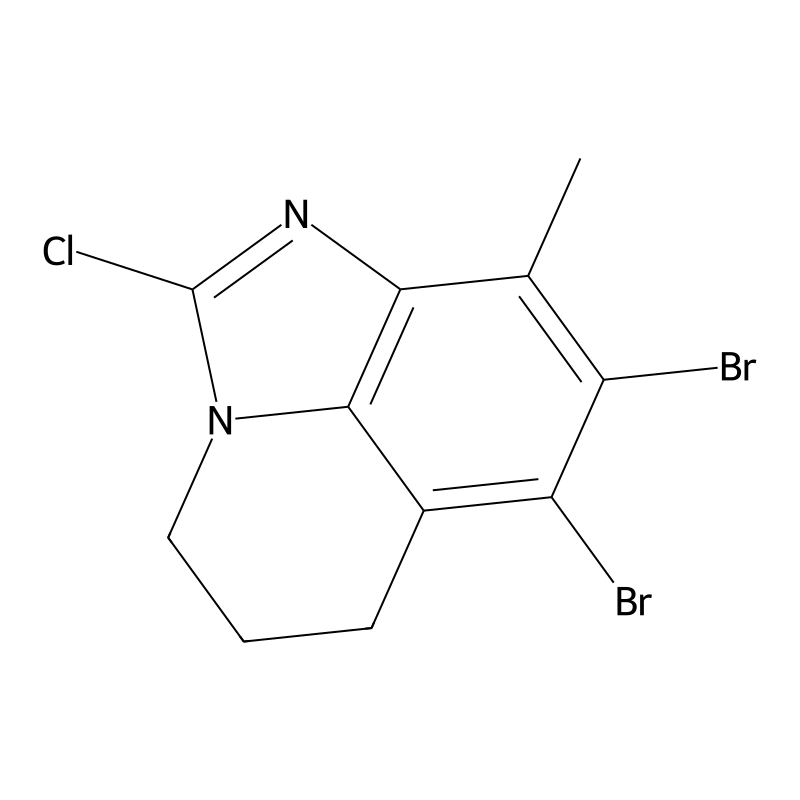7,8-Dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
7,8-Dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline is a heterocyclic compound belonging to the imidazoquinoline family. Its molecular formula is , and it has a molecular weight of approximately 364.46 g/mol. The compound features a fused ring system comprising both imidazole and quinoline structures, which contribute to its unique chemical properties and biological activities. The presence of bromine and chlorine substituents enhances its reactivity, making it suitable for various chemical transformations and applications in medicinal chemistry .
- Substitution Reactions: The halogen atoms can be replaced by other nucleophiles under suitable conditions.
- Oxidation and Reduction: The electron-rich nature of the imidazole and quinoline rings allows for redox reactions, which can modify the compound's structure and properties.
- Cyclization Reactions: It can participate in cyclization processes to form more complex heterocyclic compounds .
7,8-Dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline exhibits notable biological activities. Research indicates potential applications in:
- Antibacterial Activity: The compound has shown effectiveness against various bacterial strains.
- Antiviral Properties: Preliminary studies suggest it may inhibit viral replication.
- Anticancer Effects: It has been investigated for its ability to induce apoptosis in cancer cells through specific molecular interactions .
The synthesis of 7,8-dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline can be achieved through several methods:
- Cyclization of Precursors: Utilizing amido-nitriles in the presence of nickel catalysts allows for mild reaction conditions that facilitate the formation of the desired product.
- Microwave-Assisted Synthesis: This method enhances reaction efficiency and yields by using microwave energy to promote chemical transformations.
- Ultrasonic-Assisted Synthesis: Similar to microwave methods, ultrasonic waves can improve reaction rates and product purity .
The compound has diverse applications in various fields:
- Medicinal Chemistry: Used as a scaffold for developing new therapeutic agents targeting bacterial infections and cancer.
- Chemical Research: Serves as a building block for synthesizing more complex organic molecules.
- Material Science: Potential applications in creating novel materials due to its unique electronic properties .
Studies on the interactions of 7,8-dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline with biological targets have revealed that it can bind to specific enzymes and receptors. This binding modulates their activity, leading to various biological effects such as:
- Inhibition of bacterial growth
- Induction of cell death in cancerous cells
These interactions are critical for understanding the compound's mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with 7,8-dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline | Lacks bromine substituents | |
| 7-Bromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline | Contains only one bromine atom | |
| 7-Methylimidazo[1,2-a]pyridine | Different ring structure but similar biological activity |
The presence of multiple halogen substituents (bromine and chlorine) in 7,8-dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline enhances its reactivity compared to these similar compounds. This unique substitution pattern contributes to its distinctive biological properties and potential therapeutic applications .








